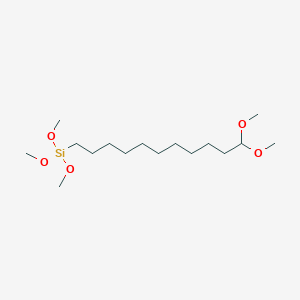
11,11-Dimethoxyundecyltrimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11,11-Dimethoxyundecyltrimethoxysilane is an organosilicon compound with the molecular formula C₁₆H₃₆O₅Si and a molecular weight of 336.54 g/mol . This compound is known for its use as a coupling agent, particularly in applications where a “masked aldehyde function” is required. The compound is deprotected after deposition with acidic aqueous or acidic aqueous ethanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11,11-Dimethoxyundecyltrimethoxysilane typically involves the reaction of undecyltrimethoxysilane with methanol in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure consistent quality and yield of the compound. The use of automated systems and precise control of reaction parameters are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
11,11-Dimethoxyundecyltrimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Deprotection: The “masked aldehyde function” can be deprotected using acidic aqueous or acidic aqueous ethanol.
Common Reagents and Conditions
Hydrolysis: Water and an acid or base catalyst.
Condensation: Silanol groups and heat or a catalyst.
Deprotection: Acidic aqueous or acidic aqueous ethanol.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Siloxane bonds.
Deprotection: Aldehyde functional groups.
Scientific Research Applications
11,11-Dimethoxyundecyltrimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Potential use in drug delivery systems and biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 11,11-Dimethoxyundecyltrimethoxysilane involves its ability to form strong bonds with both organic and inorganic substrates. The compound’s “masked aldehyde function” can be deprotected to reveal reactive aldehyde groups, which can then participate in further chemical reactions. This property makes it a valuable coupling agent in various applications .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxyundecylsilane
- Methoxytrimethylsilane
- Dimethoxydimethylsilane
Uniqueness
11,11-Dimethoxyundecyltrimethoxysilane is unique due to its “masked aldehyde function,” which can be selectively deprotected under specific conditions. This feature allows for controlled reactivity and makes it particularly useful in applications requiring precise chemical modifications .
Properties
IUPAC Name |
11,11-dimethoxyundecyl(trimethoxy)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36O5Si/c1-17-16(18-2)14-12-10-8-6-7-9-11-13-15-22(19-3,20-4)21-5/h16H,6-15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMKHICIZKCAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCCCCCCCC[Si](OC)(OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669810 |
Source


|
| Record name | (11,11-Dimethoxyundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049676-96-1 |
Source


|
| Record name | (11,11-Dimethoxyundecyl)(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














